Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate
Overview
Description
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H14BrNO5. It is a derivative of benzoic acid and features a bromopropoxy group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-hydroxy-3-methoxy-2-nitrobenzoic acid with 3-bromopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Methyl 4-(3-aminopropoxy)-5-methoxy-2-nitrobenzoate.
Ester Hydrolysis: 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is utilized in various scientific research fields, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: As a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromopropoxy group can serve as a reactive site for further functionalization, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
- Methyl 4-(3-bromopropoxy)-2-methoxybenzoate
- Methyl 4-(3-bromopropoxy)-5-methoxybenzoate
Uniqueness
Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both a bromopropoxy group and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGOTMLRZAILCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471206 | |
Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343308-49-6 | |
Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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